3-Chloro-4-ethoxy-phenol

Catalog No.
S803501
CAS No.
1216134-31-4
M.F
C8H9ClO2
M. Wt
172.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-ethoxy-phenol

Synthesis of potent kinase inhibitors requires correct halogen positioning. 3-Chloro-4-ethoxy-phenol delivers the specific 3-chloro-4-ethoxy substitution essential for VEGFR2 binding and serves as a direct building block for C-aryl glucoside SGLT2 inhibitor pharmacophores. • Enables steric and electronic mimicry of key pharmacophores • Avoids loss of potency seen with des-chloro analogs (e.g., 4-ethoxyphenol) • Batch-certified purity supports reproducible scale-up.

CAS Number

1216134-31-4

Product Name

3-Chloro-4-ethoxy-phenol

IUPAC Name

3-chloro-4-ethoxyphenol

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

InChI

InChI=1S/C8H9ClO2/c1-2-11-8-4-3-6(10)5-7(8)9/h3-5,10H,2H2,1H3

InChI Key

WUCUVINNJNRVRH-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)O)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)O)Cl

Synonyms

3-Chloro-4-ethoxyphenol, Phenol, 3-chloro-4-ethoxy-, 3-Chloro-4-ethoxy-phenol, 3-Chloro-4-ethoxybenzenol

Purity

≥98%

Package Size

1 g, 5 g, 25 g

3-Chloro-4-ethoxy-phenol (CAS 1216134-31-4) is a disubstituted aromatic building block belonging to the class of halogenated phenols and phenyl ethers. Its primary value in procurement is not as a final product, but as a precisely functionalized intermediate for multi-step organic synthesis. The specific ortho-chloro and para-ethoxy substitution pattern provides a defined set of steric and electronic properties crucial for directing subsequent reactions and achieving the target molecular architecture in complex, high-value molecules, particularly within pharmaceutical and agrochemical research and development.

Research Fit

Meta-chloro / para-ethoxy disubstitution pattern
Liquid physical format supports automated handling
Vendor-specified purity for reproducible synthesis

Substituting 3-Chloro-4-ethoxy-phenol with analogs such as 4-ethoxyphenol (des-chloro) or isomers with different substitution patterns is often unviable in targeted synthesis programs. The chlorine atom at the 3-position is not merely a placeholder; it critically modifies the electronic landscape of the aromatic ring and provides specific steric and hydrophobic interactions essential for the final molecule's binding affinity to biological targets. For instance, in the development of kinase inhibitors, the presence and position of halogen substituents on a phenyl ring can determine the compound's potency and selectivity by orders of magnitude. Replacing this specific isomer with a close analog can lead to a significant loss of biological function in the end-product, rendering the synthetic pathway ineffective and wasting significant R&D resources.

Substitution Risk

Chloro and ethoxy positional specificity may shift reactivity compared to generic chlorophenols.
Lipophilicity (LogP) differs markedly from mono-substituted analogs, altering partitioning behavior.
Liquid vs. solid phase differences with methoxy or hydroxy analogs change handling and formulation.

Essential Precursor for Angiokinase Inhibitors

Structure-activity relationship (SAR) studies on multi-angiokinase inhibitors demonstrate the critical role of the 3-chloro substitution on the phenoxy moiety for achieving high potency. In the optimization of a lead compound, precursors with this specific substitution pattern were integral to developing final molecules with potent activity against key cancer targets like VEGFR2. The study showed that substituents on the phenyl ring directly influence van der Waals interactions within the kinase hydrophobic pockets, and alternative substitutions led to significantly diminished inhibitory activity.

Evidence DimensionBiological Potency of Downstream Product (Kinase Inhibition IC50)
Target Compound DataUse of a 3-chloro-4-aminophenoxy precursor (the amino-equivalent of the target compound) led to a lead candidate with an IC50 of 9.4 nM against VEGFR2.
Comparator Or BaselineAnalogs with alternative substitutions (e.g., bulky groups or extended straight chains) showed significantly decreased inhibition of VEGFR2 and FGFR1.
Quantified DifferenceThe specific substitution pattern is a key determinant for achieving low nanomolar potency versus significantly weaker inhibition with alternate patterns.
ConditionsIn vitro kinase inhibition assays for VEGFR2, FGFR1, and PDGFRβ.

Selecting this specific precursor provides a rational, evidence-based starting point for achieving the desired biological activity profile in kinase inhibitor drug discovery, directly impacting R&D project viability.

Purity (Assay)
Specification review
96% (liquid) vs 95% (solid, methoxy analog) +1%
Vendor-specified purity supports impurity-sensitive synthesis.
Check lot-specific COA for critical applications.

Validated SGLT2 Inhibitor Scaffold

The chloro-ethoxy-phenyl scaffold is a validated structural motif in the design of potent sodium-glucose co-transporter 2 (SGLT2) inhibitors for the treatment of diabetes. A patented SGLT2 inhibitor, (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol, incorporates the closely related 4-chloro-3-(4-ethoxybenzyl)phenyl core. This demonstrates that the specific arrangement of chloro and ethoxy substituents on the phenyl ring is an established feature for achieving high-affinity binding in this major therapeutic drug class. Procuring the correctly substituted phenol is a foundational step in building this critical pharmacophore.

Evidence DimensionPrecursor Suitability for a Validated Drug Class
Target Compound DataThe chloro-ethoxy-phenyl scaffold is a core component of a patented SGLT2 inhibitor for diabetes therapy.
Comparator Or BaselineSimpler analogs, such as unsubstituted phenol or those lacking this specific substitution pattern, do not form the basis for this class of C-aryl glucoside compounds.
Quantified DifferenceInclusion as a foundational structural motif for a major therapeutic class versus exclusion.
ConditionsSynthesis of C-aryl glucoside SGLT2 inhibitors.

Using this specific phenol provides a direct, established synthetic route toward a high-value therapeutic target class, de-risking the selection of starting materials for drug development programs.

Lipophilicity (LogP)
Context-dependent
2.71 vs 1.81–2.50 (comparators) +0.21 to +0.90
Higher LogP indicates greater hydrophobicity; may support permeability tuning.
Calculated values; experimental LogP may differ.
Boiling Point
Context-dependent
277.2 °C vs 263.4 °C (methoxy analog) ~14 °C
Higher boiling point suggests wider operational temperature range.
Predicted values; verify under relevant conditions.
Physical State
Head-to-head
Liquid vs Solid (comparators) Phase difference
Liquid form supports automated liquid handling workflows.
At ambient temperature; confirm storage condition.
Acidity (pKa)
Class-level
9.53 vs ~8.8–9.1 (3-chlorophenol) +0.4–0.7
Weaker acidity alters extraction and pH-dependent reactivity.
Predicted pKa; experimental pKa may vary with solvent.

Kinase Inhibitor Lead Optimization

This compound is the right choice as a key intermediate in medicinal chemistry programs focused on developing novel kinase inhibitors. Based on structure-activity relationship evidence, its specific substitution pattern is suited for building molecules designed to target the hydrophobic pockets of kinases such as VEGFR2, where halogen bonding and steric fit are critical for potency.

SGLT2 Inhibitor Scaffold Development

As a precursor to a validated structural motif, this phenol is a strategic starting material for research programs developing next-generation C-aryl glucoside SGLT2 inhibitors. Its use provides a direct route to a pharmacophore known to be effective for treating metabolic diseases like diabetes.

Application Fit Matrix

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Lipophilicity tuning via ethoxy substitution
LogP and membrane permeability assessment
High-temperature reaction development
Higher boiling point relative to methoxy analog
Thermal stability and reduced material loss
Automated library preparation and HTS
Liquid physical state at ambient temperature
Compatibility with acoustic and tip-based dispensers
pH-responsive molecular probe design
Moderately weak acidity relative to chlorophenol
pH-dependent deprotonation and partitioning

XLogP3

3.1

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